2-Hydroxymethyl-5-(tributylstannyl)thiazole
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Overview
Description
2-Hydroxymethyl-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C14H27NOSn. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-5-(tributylstannyl)thiazole typically involves the reaction of 2-hydroxymethylthiazole with tributyltin chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the stannylated product. The reaction conditions often include:
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl-5-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The tributyltin group can be substituted with other functional groups through reactions with electrophiles.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the tributyltin group is replaced by a carbon-carbon bond.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Substitution: Formation of new thiazole derivatives with different functional groups.
Coupling Reactions: Formation of biaryl or other coupled products.
Scientific Research Applications
2-Hydroxymethyl-5-(tributylstannyl)thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Potential use in the development of biologically active compounds, given the thiazole ring’s presence in many pharmaceuticals.
Medicine: Exploration in drug discovery and development, especially for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-5-(tributylstannyl)thiazole largely depends on the specific reactions it undergoes. In coupling reactions, the tributyltin group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The thiazole ring can interact with various molecular targets, potentially influencing biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylthiazole: Lacks the tributyltin group, making it less versatile in coupling reactions.
5-(Tributylstannyl)thiazole: Lacks the hydroxymethyl group, limiting its reactivity in oxidation reactions.
2-Methyl-5-(tributylstannyl)thiazole: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its chemical properties and reactivity.
Uniqueness
2-Hydroxymethyl-5-(tributylstannyl)thiazole is unique due to the presence of both the hydroxymethyl and tributyltin groups, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.
Biological Activity
2-Hydroxymethyl-5-(tributylstannyl)thiazole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.
This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
- Chemical Formula : C15H25N1OS
- CAS Number : 1245816-28-7
The presence of the tributylstannyl group is significant as organotin compounds are often associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Non-Covalent Interactions : The compound may interact with biological targets via hydrogen bonding, π-π stacking, and van der Waals forces, similar to other heterocyclic compounds.
- Targeting Proteins : It has been suggested that thiazole derivatives can modulate protein interactions, potentially affecting pathways involved in cell proliferation and apoptosis .
Pharmacological Activities
Research indicates that thiazole derivatives exhibit a range of pharmacological activities, which may extend to this compound:
- Anticancer Activity : Thiazole derivatives have been shown to possess anticancer properties. For instance, certain thiazole-pyridine hybrids demonstrated significant cytotoxicity against various cancer cell lines .
- Antimicrobial Activity : Similar compounds have exhibited antimicrobial effects against a variety of pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some thiazole derivatives have been reported to reduce inflammation, indicating their potential use in treating inflammatory diseases .
Anticancer Potential
A study investigating the anticancer efficacy of thiazole derivatives found that certain analogs demonstrated lower IC50 values compared to standard treatments. For example, one derivative showed an IC50 of 5.71 μM against breast cancer cells, outperforming 5-fluorouracil (IC50 6.14 μM) .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Thiazole Derivative A | MCF-7 (Breast Cancer) | 5.71 |
5-Fluorouracil | MCF-7 | 6.14 |
Antimicrobial Activity
In a comparative study on the antimicrobial effects of various thiazole derivatives, it was found that some exhibited MIC values as low as 0.17 mg/mL against E. coli and B. cereus. This suggests that modifications in the thiazole structure can enhance antimicrobial potency .
Compound | Pathogen | MIC (mg/mL) |
---|---|---|
Thiazole Derivative B | E. coli | 0.17 |
Thiazole Derivative C | B. cereus | 0.23 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the thiazole ring can significantly influence biological activity. For instance:
Properties
IUPAC Name |
(5-tributylstannyl-1,3-thiazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h1,6H,3H2;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOOJVUQOVMBOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735117 |
Source
|
Record name | [5-(Tributylstannyl)-1,3-thiazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-28-7 |
Source
|
Record name | [5-(Tributylstannyl)-1,3-thiazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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